4-Ethynylthiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
4-ethynylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O2S/c1-2-5-3-6(7(8)9)10-4-5/h1,3-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUZKPVSZDTHMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CSC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Applications in Organic Electronics
1. Organic Photovoltaics:
The compound is utilized as a building block in organic photovoltaic devices. Its conjugated structure allows for effective light absorption and charge separation, which are critical for enhancing the efficiency of solar cells.
2. Dye-Sensitized Solar Cells (DSSCs):
In DSSCs, 4-ethynylthiophene-2-carboxylic acid acts as a sensitizer. It enhances the efficiency of electron transfer from the excited dye to the semiconductor material (typically TiO2) due to its rigid structure and extended conjugation. This property minimizes charge recombination, leading to higher power conversion efficiencies compared to other sensitizers like cyanoacetic acid.
| Property | This compound | Cyanoacetic Acid |
|---|---|---|
| Electron Transfer Efficiency | High | Moderate |
| Light Absorption Range | Broad, including near-infrared | Limited |
| Charge Recombination Rate | Low | High |
Case Studies
Case Study 1: Dye-Sensitized Solar Cells
A study investigated the incorporation of this compound into porphyrin-based dyes for DSSCs. The findings highlighted that this compound improved light absorption and reduced aggregation of dye molecules, significantly enhancing the overall efficiency of the solar cells.
Case Study 2: Antioxidant Properties
While direct studies on this compound's antioxidant activity are sparse, related compounds have shown efficacy in reducing oxidative stress markers in cellular models. This suggests that with further exploration, this compound could be developed into a novel antioxidant agent.
Comparison with Similar Compounds
Structural and Electronic Differences
Thiophene-2-carboxylic Acid (CAS 527-72-0)
- Structure : Lacks the 4-ethynyl group, featuring only a carboxylic acid at the 2-position.
- Electronic Effects : The absence of an electron-withdrawing ethynyl group results in lower acidity (pKa ~3.5–4.0) compared to 4-ethynylthiophene-2-carboxylic acid, where the ethynyl group further polarizes the COOH moiety .
- Applications : Primarily used as a laboratory chemical for synthesizing esters or amides .
Ethyl 2-Amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate (CAS 351156-51-9)
- Structure: Carboxylate ester at the 3-position, amino group at 2-position, and bulky 4-cyclohexylphenyl substituent.
- Electronic Effects: The electron-donating amino group reduces ring electron deficiency, contrasting with the electron-withdrawing ethynyl group in the target compound.
- Applications : Investigated for biological activity; its ester group enables prodrug strategies .
Ethyl 3-Bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate
- Structure : Multiple substituents (Br, CN, sulfanyl) at positions 3–5, with an ester at position 2.
- Reactivity: Bromo and cyano groups enable nucleophilic substitution or cyclization reactions, whereas the ethynyl group in this compound facilitates alkyne-specific couplings .
Methyl 3-Amino-4-methylthiophene-2-carboxylate
- Structure: Methyl and amino substituents at positions 3–4, with a methyl ester at position 2.
- Electronic Effects: Electron-donating methyl and amino groups increase electron density, reducing acidity compared to the ethynyl-substituted compound .
Physicochemical Properties
Preparation Methods
Halogenation of Thiophene-2-carboxylic Acid
The initial step is the selective bromination or iodination of thiophene-2-carboxylic acid at the 4-position to provide 4-bromothiophene-2-carboxylic acid or analogous halogenated intermediates. This step is critical for subsequent cross-coupling.
- Typical conditions: Bromination using N-bromosuccinimide (NBS) or bromine under controlled temperature.
- Yield: Moderate to good yields depending on reaction time and temperature.
- Notes: Regioselectivity can be influenced by solvent and temperature; polar aprotic solvents favor substitution at the 4-position.
Sonogashira Coupling to Introduce Ethynyl Group
The halogenated thiophene-2-carboxylic acid derivative undergoes a Sonogashira coupling reaction with an ethynyl source, typically trimethylsilylacetylene (TMS-acetylene), to form 4-(trimethylsilyl-ethynyl)thiophene-2-carboxylic acid.
- Catalysts: Palladium(0) complexes such as Pd(PPh₃)₄, often with a copper(I) co-catalyst like CuI.
- Base: Potassium carbonate (K₂CO₃) or triethylamine.
- Solvent: Tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
- Temperature: 60–80 °C.
- Reaction time: 12–24 hours.
- Yield: Typically high yields (70–90%) with optimized conditions.
- Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
This step is well-documented for its efficiency in forming carbon-carbon triple bonds on aromatic heterocycles.
Deprotection and Hydrolysis
The TMS protecting group on the ethynyl moiety is removed to reveal the terminal alkyne, completing the synthesis of 4-ethynylthiophene-2-carboxylic acid.
- Deprotection reagent: Tetrabutylammonium fluoride (TBAF) in THF is commonly used.
- Conditions: Room temperature, 1–3 hours.
- Alternative: Basic hydrolysis under mild conditions.
- Purification: Recrystallization from ethanol/water or column chromatography (silica gel with hexane/ethyl acetate gradient).
- Yield: High yields (80–95%) are typical.
- Notes: Careful control of reaction time and temperature prevents side reactions such as alkyne polymerization.
Representative Reaction Data Table
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Halogenation | Thiophene-2-carboxylic acid + NBS, solvent, 0–25 °C, 2–4 h | 65–75 | Selective 4-bromination |
| Sonogashira Coupling | 4-Bromothiophene-2-carboxylic acid + TMS-acetylene, Pd(PPh₃)₄ (1 mol%), CuI (2 mol%), K₂CO₃, THF, 70 °C, 18 h | 80–90 | Efficient C-C bond formation |
| Deprotection (TMS removal) | TBAF (1.2 equiv), THF, RT, 2 h | 85–95 | Clean removal of TMS protecting group |
| Purification | Recrystallization or silica gel chromatography | — | Ensures high purity and isolation |
Alternative and Related Synthetic Routes
- Direct Sonogashira coupling on 4-halothiophene-2-carboxylic acid without TMS protection is possible but less common due to alkyne polymerization risks.
- Oxidation of 4-ethynylthiophene-2-carbaldehyde to the carboxylic acid using oxidants such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) provides an alternative route but requires additional purification steps.
- Metal-mediated synthesis involving transition metal complexes with ethynylthiophene-2-carboxylic acid derivatives has been explored for advanced materials but is less practical for bulk synthesis.
Research Findings and Mechanistic Insights
- The palladium-catalyzed Sonogashira coupling mechanism involves oxidative addition of the aryl halide, transmetallation with the copper acetylide, and reductive elimination to form the C-C bond.
- The presence of the carboxylic acid group can coordinate with palladium, influencing catalyst activity and requiring optimization of ligand and base.
- Deprotection with TBAF proceeds via nucleophilic attack on the silicon atom, releasing the terminal alkyne without affecting the carboxylic acid.
- Studies indicate that the ethynyl substituent extends conjugation in the thiophene ring, impacting electronic properties relevant for materials science applications.
Summary and Recommendations
The preparation of this compound is well-established through a sequence of halogenation, Sonogashira coupling with TMS-acetylene, and TMS deprotection. Optimizing catalyst loading, base choice, and reaction temperature is critical for maximizing yield and purity. The methodology is supported by extensive literature and experimental data, making it a reliable synthetic route for research and industrial applications.
Q & A
Q. What are the critical safety protocols for handling 4-Ethynylthiophene-2-carboxylic acid in laboratory settings?
Methodological Answer:
- Ventilation and PPE: Ensure adequate ventilation (fume hoods) and wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Containment: Use sealed containers to avoid dust inhalation and environmental release. Clean spills with inert absorbents (e.g., vermiculite) and dispose of waste in labeled hazardous containers .
- Hygiene: Prohibit eating/drinking in the lab. Decontaminate gloves and clothing before reuse .
Q. How can researchers assess the stability of this compound under varying experimental conditions?
Methodological Answer:
- Thermal Stability: Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures. Monitor for hazardous byproducts like sulfur oxides (SOₓ) and carbon oxides (CO/CO₂) using FTIR or GC-MS .
- Chemical Compatibility: Avoid storage with strong acids/bases or oxidizing agents (e.g., HNO₃, H₂O₂), which may trigger exothermic reactions .
- Solvent Screening: Test solubility and stability in polar aprotic solvents (e.g., DMF, DMSO) under inert atmospheres to minimize degradation .
Q. What spectroscopic techniques are suitable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to resolve the ethynyl (C≡CH) and carboxylic acid (COOH) moieties. Deuterated DMSO is recommended for solubility .
- Mass Spectrometry: High-resolution ESI-MS can confirm molecular weight (e.g., expected [M+H]⁺ for C₇H₄O₂S: 169.02 g/mol) .
- IR Spectroscopy: Identify characteristic peaks for C≡C (~2100 cm⁻¹) and COOH (~1700 cm⁻¹) .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized in Sonogashira coupling reactions?
Methodological Answer:
- Catalyst Screening: Test Pd(PPh₃)₂Cl₂/CuI systems with varying ligand ratios (e.g., PPh₃ vs. Xantphos) to enhance regioselectivity .
- Solvent Effects: Compare DMF, THF, and toluene for reaction efficiency. Add molecular sieves to sequester water and suppress side reactions .
- Kinetic Monitoring: Use in-situ FTIR or HPLC to track ethynyl group incorporation and adjust reaction times (typically 12-24 hrs at 60-80°C) .
Q. What strategies resolve contradictions in reported bioactivity data for thiophene-carboxylic acid derivatives?
Methodological Answer:
- Meta-Analysis: Cross-reference datasets from PubChem, ECHA, and EPA DSSTox to identify outliers. Validate assays using standardized protocols (e.g., OECD guidelines) .
- Dose-Response Curves: Replicate studies with purified batches to rule out impurities (e.g., residual Pd catalysts) affecting IC₅₀ values .
- Computational Modeling: Perform DFT calculations (e.g., Gaussian) to predict reactivity and compare with experimental results .
Q. How do electronic effects of the ethynyl group influence the acidity of this compound?
Methodological Answer:
- pKa Determination: Use potentiometric titration in aqueous/organic solvent mixtures (e.g., H₂O:MeOH 4:1). Compare with DFT-predicted pKa values (e.g., COSMOtherm) .
- Substituent Analysis: Synthesize analogs (e.g., 4-methyl, 4-nitro) and correlate Hammett σ values with acidity trends .
- X-ray Crystallography: Resolve hydrogen-bonding networks in crystal structures to assess carboxylate stabilization .
Key Recommendations for Researchers
- Synthetic Challenges: Prioritize catalyst optimization and solvent drying to mitigate side reactions in ethynyl group incorporation .
- Data Reproducibility: Adopt open-access platforms (e.g., ECHA, PubChem) for cross-validation and transparency in bioactivity studies .
- Safety Compliance: Follow OECD and ECHA guidelines for disposal and occupational exposure limits .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
